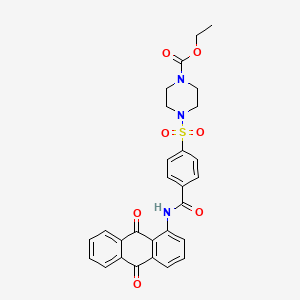

Ethyl 4-((4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

The compound Ethyl 4-((4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (hereafter referred to as the "target compound") is a multifunctional molecule featuring:

- A 9,10-dioxoanthracene (anthraquinone) core, known for its planar aromatic structure and redox activity.

- A carbamoylphenylsulfonyl linker, which enhances solubility and enables conjugation with secondary moieties.

- A piperazine ring, a flexible heterocycle that improves pharmacokinetic properties.

- An ethyl carboxylate ester, which modulates lipophilicity and metabolic stability.

Properties

IUPAC Name |

ethyl 4-[4-[(9,10-dioxoanthracen-1-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O7S/c1-2-38-28(35)30-14-16-31(17-15-30)39(36,37)19-12-10-18(11-13-19)27(34)29-23-9-5-8-22-24(23)26(33)21-7-4-3-6-20(21)25(22)32/h3-13H,2,14-17H2,1H3,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXOZWMCMFDTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been synthesized for their potential use in metal-catalyzed c-h bond functionalization reactions. The compound’s possession of an N, O-bidentate directing group makes it potentially suitable for these reactions.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through chelation-assistance. This involves the Lewis-basic directing group coordinating the Lewis-acidic metal, bringing it in proximity to C-H bonds to be functionalized.

Biochemical Pathways

The compound’s potential role in c-h bond functionalization suggests it could influence a variety of biochemical pathways, particularly those involving the modification of organic molecules.

Biological Activity

Ethyl 4-((4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (referred to as "the compound" hereafter) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an anthracene moiety, a sulfonamide group, and a piperazine ring. Its molecular formula is , with a molecular weight of approximately 448.57 g/mol. The presence of the anthracene derivative is significant as it often correlates with notable biological activities, including antitumor and anti-inflammatory effects.

Antitumor Activity

Research has indicated that compounds containing anthracene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related anthracene compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms. Specific assays have demonstrated that the compound can significantly reduce viability in human cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.0 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect may be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, leading to reduced proliferation rates.

- Cytokine Modulation : By suppressing NF-kB activation, the compound effectively reduces the expression levels of several inflammatory mediators.

Study 1: Cytotoxicity in Breast Cancer Cells

In a controlled laboratory study, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value calculated at 12.5 µM. Flow cytometry analysis revealed increased annexin V staining, indicating apoptosis.

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound using LPS-stimulated macrophages. Treatment with the compound significantly reduced TNF-alpha levels by 40% compared to control groups. Western blot analysis confirmed decreased phosphorylation of NF-kB p65, supporting its role as an inhibitor of this pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anthracene/Anthraquinone-Based Derivatives

9,10-Bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene (Compound 4)

- Structural Differences : Lacks the carbamoylphenylsulfonyl and ethyl carboxylate groups but includes propargylamine and hydroxyethyl-piperazine substituents.

- Functional Impact: The hydroxyethyl group enhances hydrophilicity, while the propargylamine moiety enables click chemistry applications. Binding studies (ESI-MS) show higher ECOM50% values (energy required for 50% complex dissociation) compared to its mono-substituted analog (Ant4b) .

Acridine-Piperazine-Sulfonamide Derivatives (e.g., Compounds 10a–e, 13a–e)

- Structural Differences: Replace anthraquinone with acridine (a nitrogen-containing heterocycle) and feature sulfonamide or ester linkages.

- Functional Impact: Demonstrated antineoplastic activity in vitro, attributed to DNA intercalation and topoisomerase inhibition. The target compound’s anthraquinone core may exhibit similar mechanisms but with altered redox behavior .

Piperazine-Ester Derivatives

Ethyl 4-(Phenylsulfonyl)piperazine-1-carboxylate

- Structural Differences: Substitutes the anthraquinone-carbamoylphenyl group with a simple phenylsulfonyl moiety.

- Functional Impact: Reduced molecular weight (298.36 g/mol vs. 572.57 g/mol) and simplified structure make it a versatile intermediate for further functionalization.

Ethyl 4-(10H-Phenothiazine-10-carbonyl)piperazine-1-carboxylate

- Structural Differences: Replaces anthraquinone with phenothiazine, a tricyclic system with sulfur and nitrogen atoms.

- Functional Impact: Phenothiazine’s electron-rich structure may confer antipsychotic or antioxidant activity, diverging from the target compound’s likely focus on DNA interaction .

Fluorenyl-Piperazine Derivatives

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Bioactivity: Anthraquinone/acridine-piperazine hybrids show promise in oncology due to DNA-binding capabilities. The target compound’s sulfonyl-carbamoyl linker may enhance target specificity compared to simpler analogs .

- Synthetic Flexibility : Piperazine esters serve as adaptable scaffolds; the ethyl carboxylate group in the target compound balances lipophilicity for cellular uptake .

- Limitations : Higher molecular weight (~572 g/mol) may reduce bioavailability, necessitating formulation optimization.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing Ethyl 4-((4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, starting with coupling anthraquinone derivatives with sulfonylpiperazine intermediates. Key steps include carbamoylation of the anthracene moiety and sulfonylation of the phenylpiperazine core. Reaction optimization involves:

- Catalyst Selection : Use Pd-based catalysts for Suzuki-Miyaura coupling to attach the anthracene group efficiently .

- Purification : Employ flash column chromatography (e.g., DCM:MeOH = 25:1) to isolate pure intermediates .

- Yield Improvement : Adjust stoichiometry of sulfonyl chloride derivatives and monitor reaction progress via TLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- FTIR and NMR : Confirm functional groups (e.g., sulfonyl, carbamate) via FTIR peaks at 1350–1150 cm⁻¹ (S=O) and 1700–1650 cm⁻¹ (C=O). Use ¹H/¹³C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and anthracene aromatic protons (δ 7.0–8.5 ppm) .

- X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to validate bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound’s molecular geometry?

- Methodological Answer :

- DFT Calculations : Compare optimized geometries (e.g., bond angles, torsional strains) from Gaussian or ORCA software with crystallographic data. Adjust basis sets (e.g., B3LYP/6-31G*) to improve accuracy .

- Validation : Use SHELX-refined X-ray structures to identify deviations in piperazine ring puckering or anthracene planarity .

Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., kinases) using fluorogenic substrates to measure IC₅₀ values. Replace the ethyl carboxylate group with bulkier substituents to assess steric effects .

- Molecular Docking : Simulate binding modes using AutoDock Vina. Focus on sulfonyl-piperazine interactions with catalytic residues (e.g., hydrogen bonds with ATP-binding pockets) .

Q. How do environmental factors (pH, temperature) influence the compound’s stability during long-term storage?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, methanol/water mobile phase) to detect hydrolysis products (e.g., free anthracene derivatives) .

- pH-Dependent Degradation : Use phosphate buffers (pH 5.5–7.4) to assess sulfonamide bond cleavage kinetics under physiological conditions .

Methodological Design Questions

Q. What chromatographic methods are suitable for assessing the purity of this compound under varying experimental conditions?

- Methodological Answer :

- HPLC : Utilize a mobile phase of methanol/water (70:30 v/v) with 0.1% trifluoroacetic acid. Set detection at 254 nm for anthracene chromophores. Adjust retention times by modifying column temperature (25–40°C) .

- TLC Validation : Use silica gel plates with ethyl acetate:hexane (3:7) to monitor reaction intermediates. Visualize under UV light (254 nm) .

Q. How can researchers design experiments to investigate the compound’s interaction with biological membranes or protein targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., Hsp90) on sensor chips. Measure binding affinity (KD) by injecting compound solutions at varying concentrations (1 nM–10 µM) .

- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., BSA) and monitor tryptophan fluorescence emission at 340 nm to calculate Stern-Volmer constants .

Data Analysis and Theoretical Frameworks

Q. What computational models are recommended to predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Input SMILES strings generated from PubChem data .

- MD Simulations : Run 100-ns simulations in GROMACS to assess membrane penetration using lipid bilayer models .

Q. How can contradictory results in biological activity assays be systematically analyzed?

- Methodological Answer :

- Dose-Response Curves : Replicate assays in triplicate and fit data to Hill equations to identify outliers. Use ANOVA to compare IC₅₀ values across cell lines .

- Meta-Analysis : Aggregate data from similar piperazine derivatives (e.g., 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide) to identify trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.